molecular formula C24H23F3N2O2 B10881196 2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

Cat. No.: B10881196
M. Wt: 428.4 g/mol
InChI Key: ZSPIFDHETAJZGN-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the naphthalene derivative and introduce the ethoxy group through an etherification reaction. The piperazine moiety is then attached via a nucleophilic substitution reaction. Finally, the trifluoromethylbenzyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring would yield naphthoquinone derivatives, while reduction of the ketone group would yield the corresponding alcohol.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying receptor-ligand interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group and piperazine moiety could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
  • 2-(Naphthalen-2-yl)ethane-1-thiol
  • Naphthalen-2-yl trifluoromethanesulfonate

Uniqueness

What sets 2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone apart from similar compounds is the presence of the trifluoromethylbenzyl group and the piperazine moiety. These functional groups can impart unique chemical and biological properties, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H23F3N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H23F3N2O2/c25-24(26,27)22-8-4-3-7-20(22)16-28-11-13-29(14-12-28)23(30)17-31-21-10-9-18-5-1-2-6-19(18)15-21/h1-10,15H,11-14,16-17H2

InChI Key

ZSPIFDHETAJZGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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